2-Amino-N-(2-chloro-benzyl)-acetamide
Description
Overview of the Significance of Acetamide (B32628) Scaffolds in Chemical Research
Acetamide scaffolds (CH₃CONH₂) are fundamental structures in medicinal chemistry and are found in numerous biologically active compounds and approved drugs. nih.govarchivepp.comnih.gov Their importance stems from the chemical stability of the amide bond and its ability to participate in hydrogen bonding, which is crucial for molecular recognition and binding to biological targets. archivepp.com The acetamide moiety is a key component in drugs with a wide range of therapeutic applications, including anti-inflammatory, antimicrobial, anticonvulsant, and antiviral agents. nih.govnih.gov
The versatility of the acetamide scaffold allows for extensive chemical modification. By attaching various substituents to the nitrogen atom and the acetyl group, chemists can fine-tune the steric, electronic, and pharmacokinetic properties of the resulting molecules to enhance their biological activity and target specificity. archivepp.comresearchgate.net This adaptability has made acetamide derivatives a major focus of drug discovery and development efforts. researchgate.net
Table 1: Examples of Drugs Containing the Acetamide Scaffold
| Drug Name | Therapeutic Application |
|---|---|
| Nepafenac | Pain and inflammation control |
| Ibuproxam | Pain and inflammation control |
| Bufexamac | COX enzyme inhibition |
| Oseltamivir | Antiviral |
| Moclobemide | Antidepressant |
| Phenytoin | Anticonvulsant |
This table is generated based on information from multiple sources. nih.govnih.gov
Historical and Current Trajectories in the Study of Aminated and Halogenated Benzylacetamide Derivatives
The exploration of benzylacetamide derivatives, particularly those bearing amino and halogen substituents, has been a fruitful area of research for many years. Historically, the synthesis of N-substituted chloroacetamides served as a foundational step in creating more complex molecules with potential biological activities. ijpsr.infonih.gov Early studies often focused on the synthesis and basic characterization of these compounds. ekb.eg
Current research has shifted towards a more targeted approach, driven by a deeper understanding of structure-activity relationships (SAR). The introduction of an amino group can enhance water solubility and provide an additional site for hydrogen bonding, potentially improving a compound's pharmacokinetic profile. nih.gov Halogen atoms, such as the chlorine atom in 2-Amino-N-(2-chloro-benzyl)-acetamide, are known to modulate a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins. nih.gov The position and nature of the halogen can significantly influence the biological activity of the compound. nih.govnih.gov
Recent studies on related compounds, such as N-(substituted phenyl)-2-chloroacetamides, have investigated their antimicrobial properties, with findings indicating that electron-withdrawing groups like halogens can enhance their activity. nih.gov Furthermore, research into bis-chloroacetamide derivatives has shown their potential as precursors for new sulfide (B99878) compounds with antibacterial and antioxidant properties. scielo.org.za The study of N-benzylacetamide itself has also been relevant in understanding the metabolism of certain drugs. researchgate.net
Positioning of this compound within Relevant Chemical Space and Research Domains
While direct and extensive research on this compound is not widely published, its chemical structure places it at the intersection of several important research domains. As a derivative of acetamide, it belongs to a class of compounds with proven significance in medicinal chemistry. nih.govarchivepp.com The presence of both an amino group and a chlorinated benzyl (B1604629) moiety suggests its potential as a candidate for studies in areas where these features are known to be beneficial.
The compound can be viewed as a structural analog of other biologically active chloroacetamides and benzylacetamides. For instance, various N-benzyl-2-chloro-N-(substituted)acetamides are studied for their potential biological activities. Research on related compounds like 2-Amino-N-(2,6-dichloro-benzyl)-acetamide and 2-amino-N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide, for which some chemical data is available, provides a framework for predicting the properties and potential research applications of this compound. nih.govnih.gov
The synthesis of such compounds typically involves the reaction of a substituted benzylamine (B48309) with a derivative of aminoacetic acid, a common synthetic route in organic chemistry. ijpsr.infochemicalbook.com Given its structure, this compound is a valuable molecule for chemical libraries used in high-throughput screening for drug discovery. Its potential areas of investigation could include antimicrobial, anticancer, or anti-inflammatory activities, aligning with the known properties of related acetamide derivatives. nih.govnih.gov
Table 2: Chemical Properties of Structurally Related Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
|---|---|---|---|
| 2-Amino-N-(2,6-dichloro-benzyl)-acetamide | Not Available | C₉H₁₀Cl₂N₂O | 233.09 |
| 2-amino-N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide | 17714-02-2 | C₁₅H₁₂ClN₃O₄ | 333.72 |
| 2-Amino-N-[3-(2-chlorobenzoyl)-5-ethyl-2-thienyl]acetamide | 50509-09-6 | C₁₅H₁₅ClN₂O₂S | 322.81 |
| 2-chloro-N-(4-chlorobenzyl)acetamide | 99585-88-3 | C₉H₉Cl₂NO | 218.08 |
This table is compiled from data available in public chemical databases. nih.govnih.govchemicalbook.comechemi.com
Structure
3D Structure
Properties
IUPAC Name |
2-amino-N-[(2-chlorophenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O/c10-8-4-2-1-3-7(8)6-12-9(13)5-11/h1-4H,5-6,11H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJLFYSSJHVLPKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)CN)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2 Amino N 2 Chloro Benzyl Acetamide and Its Analogues
Strategies for Carbon-Nitrogen Bond Formation in Acetamide (B32628) Synthesis
The formation of the amide bond is a cornerstone of organic synthesis, and numerous methods have been developed to achieve this transformation efficiently. tcichemicals.com These can be broadly categorized into two main approaches: the use of coupling reagents to facilitate the reaction between a carboxylic acid and an amine, and the reaction of an amine with an activated carboxylic acid derivative. fishersci.co.uk
Amidation Reactions and Coupling Reagents
The direct reaction between a carboxylic acid and an amine to form an amide is often challenging due to the formation of a stable ammonium (B1175870) carboxylate salt. To overcome this, a vast array of coupling reagents has been developed to activate the carboxylic acid. hepatochem.com These reagents facilitate the formation of a highly reactive intermediate that is readily attacked by the amine.
Common classes of coupling reagents include carbodiimides, phosphonium (B103445) salts, and aminium/uronium salts. hepatochem.compeptide.com
Carbodiimides: Dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC) are classic examples. peptide.com They react with a carboxylic acid to form a reactive O-acylisourea intermediate. fishersci.co.uk To minimize side reactions and racemization, especially in peptide synthesis, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often employed. peptide.com Ethyl-(N',N'-dimethylamino)propylcarbodiimide hydrochloride (EDC) is a water-soluble carbodiimide, which simplifies product purification. peptide.com
Phosphonium Reagents: Reagents like (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) are highly efficient. peptide.com They are particularly effective for coupling sterically hindered amino acids. peptide.com
Aminium/Uronium Reagents: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and O-(Benzotriazol-1-yl)- N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU) are widely used due to their high efficiency and the ability to suppress racemization, especially with the addition of HOBt. peptide.comluxembourg-bio.com
The choice of coupling reagent and reaction conditions is critical and often depends on the specific substrates and the desired purity of the final product.
Table 1: Common Coupling Reagents for Amide Synthesis
| Reagent Class | Example Reagent | Key Features |
|---|---|---|
| Carbodiimides | DCC, DIC, EDC | Widely used, cost-effective. Additives like HOBt are often used to reduce side reactions. peptide.com |
| Phosphonium Salts | PyBOP, PyAOP | Highly efficient, particularly for sterically hindered substrates. peptide.com |
Nucleophilic Substitution Approaches for Halogenated Precursors
A highly effective and common method for the synthesis of N-substituted acetamides involves the nucleophilic substitution of a halogenated precursor, typically an acyl chloride, by an amine. fishersci.co.uk For the synthesis of the core structure of 2-Amino-N-(2-chloro-benzyl)-acetamide, this would involve the reaction of 2-chloro-benzylamine with a suitable chloroacetyl chloride derivative.
The Schotten-Baumann reaction conditions are often applied, where the acylation of the amine with the acyl chloride is performed in the presence of a base. fishersci.co.uk The base, which can be an aqueous solution of sodium hydroxide (B78521) or a tertiary amine like triethylamine, neutralizes the hydrochloric acid formed during the reaction, driving the equilibrium towards the product. fishersci.co.uk
A general procedure for the synthesis of 2-chloro-N-substituted-acetamides involves reacting the appropriate amine with chloroacetyl chloride. ijpsr.infonih.gov For instance, various N-aryl 2-chloroacetamides have been synthesized by the chloroacetylation of the corresponding aryl amine. researchgate.net This approach is versatile and has been used to prepare a wide range of acetamide derivatives. ijpsr.infoamazonaws.com
Installation and Manipulation of the Amino Functionality
The "2-amino" portion of the target molecule requires specific strategies for its introduction and, if necessary, protection during subsequent reaction steps.
Amination Protocols and Protecting Group Strategies
Direct amination can be challenging, and it is often more strategic to introduce the amino group in a protected form. The use of protecting groups is essential in multi-step synthesis to prevent unwanted side reactions at the amino functionality. nih.govlibretexts.org
Commonly used amino protecting groups in peptide and organic synthesis include tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyoxycarbonyl (Fmoc). peptide.com These groups can be introduced onto an amino acid or an amine and are designed to be stable under certain reaction conditions while being readily removable under others, a concept known as orthogonality. nih.govpeptide.com
For example, a synthetic route could involve starting with a protected amino acid, such as N-Boc-glycine. This protected amino acid can then be coupled with 2-chloro-benzylamine using the amidation methods described in section 2.1.1. Subsequent deprotection of the Boc group under acidic conditions would then reveal the free amino group in the final product.
Table 2: Common Amino Protecting Groups
| Protecting Group | Abbreviation | Common Deprotection Conditions |
|---|---|---|
| tert-Butyloxycarbonyl | Boc | Acidic conditions (e.g., trifluoroacetic acid) peptide.com |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Basic conditions (e.g., piperidine) peptide.com |
Reductive Amination and Related Transformations
Reductive amination is a powerful method for forming carbon-nitrogen bonds and serves as a viable alternative for constructing the N-benzyl portion of the molecule. wikipedia.orgharvard.edumasterorganicchemistry.com This reaction involves the condensation of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. harvard.edu
In the context of synthesizing this compound, one could envision a strategy where 2-chloro-benzaldehyde is reacted with a 2-aminoacetamide derivative in the presence of a suitable reducing agent.
A variety of reducing agents can be employed for this transformation, with the choice depending on the specific substrates and desired selectivity. harvard.edu
Sodium borohydride (B1222165) (NaBH4) is a common and mild reducing agent. organic-chemistry.org
Sodium cyanoborohydride (NaBH3CN) is particularly useful as it is stable in mildly acidic conditions and selectively reduces the iminium ion in the presence of the carbonyl starting material. harvard.edu
Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) is another mild and selective reagent that is often used in aprotic solvents like 1,2-dichloroethane. harvard.eduorganic-chemistry.org
Catalytic hydrogenation over palladium, platinum, or nickel catalysts is also a widely used method. wikipedia.orgyoutube.com
Regioselective Chlorination and Benzyl (B1604629) Moiety Construction
The synthesis of the 2-chlorobenzyl moiety requires methods for the regioselective introduction of a chlorine atom onto the benzene (B151609) ring. This is typically achieved through electrophilic aromatic substitution on a suitable benzene derivative or by functional group manipulation of a pre-substituted precursor.
The construction of the benzyl moiety itself can be achieved through various synthetic routes. For example, the bibenzyl skeleton, which is structurally related, can be synthesized through the reductive homocoupling of benzyl halides. nih.gov While not directly applicable to the synthesis of the monomeric target, these methods highlight the rich chemistry available for manipulating benzylic compounds.
Multi-Component Reactions and Convergent Synthesis Pathways
Multi-component reactions (MCRs) represent a highly efficient strategy in synthetic chemistry, offering significant advantages in pot, atom, and step economy (PASE). nih.gov These reactions combine three or more reactants in a single vessel to form a complex product that incorporates substantial portions of all starting materials. This approach minimizes waste, reduces the need for purification of intermediates, and saves time and resources, making it an attractive pathway for synthesizing libraries of compounds like N-substituted acetamides. nih.gov
While a specific MCR for the direct synthesis of this compound is not prominently documented, the principles can be applied to its analogues. For instance, a one-pot, three-component reaction has been successfully used for the functionalization of carbon nanotubes with 2-amino-N-benzylbenzamide groups. researchgate.net This reaction utilizes isatoic anhydride, benzylamine (B48309), and an acyl-chloride functionalized starting material, demonstrating a convergent approach where key fragments are assembled in a single step. researchgate.net This methodology could be adapted for the synthesis of related structures in solution-phase chemistry.
Another relevant MCR is the Ugi reaction, which typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. By carefully selecting the starting components, such as using a protected aminoacetic acid (like N-Cbz-glycine), 2-chlorobenzylamine, an appropriate aldehyde, and an isocyanide, one could construct a complex acetamide backbone. Subsequent deprotection would yield a highly substituted analogue of the target compound. Similarly, other isocyanide-based MCRs have been developed for the synthesis of diverse carboxamides. nih.govresearchgate.net
Convergent synthesis, a strategy that involves preparing separate fragments of a molecule and then coupling them together late in the synthesis, is inherent to MCRs but can also be applied in a stepwise fashion. For the synthesis of this compound, a convergent approach would involve the preparation of a protected glycine (B1666218) derivative and its subsequent coupling with 2-chlorobenzylamine. This contrasts with a linear synthesis which might start from a simpler precursor and build the molecule step-by-step. The reaction of 2-chloroacetyl chloride with various amines is a common method for producing N-substituted chloroacetamide intermediates, which can then be further reacted to introduce the amino group, representing a more linear but still effective pathway. ijpsr.infonih.gov
Optimization of Reaction Conditions for Scalability in Research Settings
The transition from a small-scale discovery synthesis to a larger, more scalable research-level production requires careful optimization of reaction conditions. Key parameters include temperature, solvent, catalyst, reactant concentration, and reaction time.
Temperature: The reaction temperature can significantly influence both the reaction rate and the yield of the product. For the synthesis of related amide compounds, increasing the reaction temperature has been shown to decrease reaction time and improve yield. researchgate.net For instance, in one study, increasing the temperature from 25°C to 60°C reduced the reaction time from 120 minutes to just 10 minutes while increasing the yield from 20% to 97%. researchgate.net However, for some processes, such as hydrogenolysis for deprotection, ambient temperatures (around 20°C) are typical. google.com The synthesis of an analogue, N-Benzyl-2-(2-chloro-5-methylphenoxy)acetamide, was achieved by refluxing the reaction mixture for 3 hours, indicating that elevated temperatures are often necessary for amide bond formation or preceding substitution reactions. nih.gov
Solvents and Reagents: The choice of solvent is critical. For amide coupling and subsequent reactions, solvents like acetonitrile (B52724), ethyl acetate (B1210297), and isopropyl acetate are commonly employed. google.comnih.gov Ethyl acetate is particularly useful as it is a water-immiscible solvent, which can simplify the work-up procedure. google.com The order of addition of reactants can also be crucial; in some multi-step, one-pot syntheses, a specific sequence is required to ensure the desired product is formed. google.com For coupling a carboxylic acid with an amine, various coupling reagents can be used, with N,N'-carbonyldiimidazole being an efficient choice as it also acts as a base to neutralize amine salts. google.com The use of an appropriate base, such as potassium carbonate (K₂CO₃) or triethylamine, is often required to facilitate the reaction. google.comnih.gov
Scalability Considerations: For scalable syntheses, factors beyond yield become important. These include the ease of purification, the cost of reagents, and the safety of the procedure. A method for preparing 2-amino-(N-D-ribofuranosyl)acetamide 5'-phosphate has been described as a "readily scaled-up synthesis," highlighting the importance of developing robust procedures from the outset. nih.gov Purification for N-substituted acetamides often involves an aqueous work-up followed by extraction with an organic solvent like ethyl acetate. nih.gov The final product may then be purified by recrystallization or column chromatography on silica (B1680970) gel. nih.govekb.eg
The following table summarizes optimized conditions found in the synthesis of related acetamide derivatives.
| Parameter | Condition | Compound Type/Reaction | Rationale/Outcome |
| Temperature | 60 °C | Cyclocondensation | Increased yield to 97% and reduced time to 10 min. researchgate.net |
| Temperature | Reflux (Acetonitrile) | Williamson Ether Synthesis | Drove reaction to completion in 3 hours. nih.gov |
| Solvent | Ethyl Acetate | Hydrogenolysis | Water-immiscible solvent, simplifying work-up. google.com |
| Catalyst/Reagent | K₂CO₃ | Williamson Ether Synthesis | Served as the base to facilitate the reaction. nih.gov |
| Catalyst/Reagent | N,N'-Carbonyldiimidazole | Amide Coupling | Efficient coupling reagent that also provides a base. google.com |
| Pressure | Atmospheric | Hydrogenation | Sufficient for deprotection using a hydrogen balloon. google.com |
Stereochemical Control and Chiral Synthesis Considerations (if applicable)
The parent molecule, this compound, is achiral. Its structure lacks a stereocenter, as the alpha-carbon (the CH₂ group between the amino and carbonyl groups) is bonded to two identical hydrogen atoms. Therefore, its synthesis does not require stereochemical control.
However, the synthesis of chiral analogues of this compound is a significant area of research, particularly for applications where specific stereoisomers exhibit desired biological activity. Chirality can be introduced by substituting one of the alpha-hydrogens, creating a chiral center. The asymmetric synthesis of such α-amino acetamide derivatives requires specialized methods to control the stereochemical outcome.
One powerful method involves the use of chiral auxiliaries or catalysts. For example, chiral Ni(II) complexes derived from Schiff bases and chiral amino acids (like L-proline) have been used to synthesize α-substituted amino acids with high enantioselectivity. nih.gov In this approach, a glycine-derived Ni(II) complex is alkylated. The chiral ligand on the metal complex directs the incoming alkyl group to one face of the molecule, resulting in a product with high enantiomeric excess (ee). nih.gov This strategy could be adapted to produce chiral analogues of this compound by using an appropriate alkylating agent and then coupling the resulting chiral amino acid with 2-chlorobenzylamine.
Another instance where stereochemistry is crucial is in the synthesis of analogues containing other chiral moieties, such as glycosides. In the synthesis of 2-amino-(N-D-ribofuranosyl)acetamide 5'-phosphate, controlling the anomeric configuration (α vs. β) at the C1 position of the ribose sugar is a key challenge. nih.gov Researchers found that by varying reaction conditions, the alpha and beta anomers could be obtained and separated, although removal of certain protecting groups could lead to anomerization, resulting in a mixture of stereoisomers. nih.gov
The table below outlines strategies for achieving stereochemical control in the synthesis of chiral analogues.
| Strategy | Method | Example Application | Expected Outcome |
| Asymmetric Alkylation | Use of chiral Ni(II) complexes as phase-transfer catalysts. nih.gov | Synthesis of α-alkylated amino acids. | High enantiomeric excess (>98% ee) of the desired stereoisomer. nih.gov |
| Diastereoselective Synthesis | Reaction of a chiral starting material to form diastereomers. | Synthesis of β-lactam rings on a chiral scaffold. nih.gov | Formation of separable diastereomeric products. |
| Anomeric Control | Variation of reaction conditions during glycosylation and deprotection. | Synthesis of N-ribofuranosyl acetamide derivatives. nih.gov | Selective formation or separation of α and β anomers. nih.gov |
Advanced Spectroscopic and Analytical Characterization Methodologies in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, ¹H and ¹³C NMR provide detailed information about the chemical environment, connectivity, and stereochemistry of the hydrogen and carbon atoms, respectively.
For 2-Amino-N-(2-chloro-benzyl)-acetamide , the expected NMR spectra would feature distinct signals corresponding to each unique proton and carbon. The structural confirmation relies on analyzing chemical shifts (δ), signal multiplicities (splitting patterns), and integration values.
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show signals for the primary amine (-NH₂), the amide N-H, the two methylene (B1212753) (-CH₂-) groups, and the four protons of the ortho-substituted benzene (B151609) ring. The amide proton often appears as a broad singlet or a triplet, with its chemical shift being sensitive to solvent and concentration. The protons of the aromatic ring are expected to appear in the range of δ 7.2-7.5 ppm, exhibiting complex splitting patterns due to spin-spin coupling.
¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the ¹H NMR data by showing distinct signals for each of the nine carbon atoms in the molecule. The carbonyl carbon (C=O) of the amide group is characteristically found downfield, typically above 165 ppm. The carbons of the benzyl (B1604629) ring would appear in the aromatic region (127-140 ppm), while the methylene carbons would be observed in the aliphatic region of the spectrum.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard chemical shift tables and data from analogous compounds.
| Atom Type | Predicted ¹H NMR Shift (δ, ppm) | Predicted ¹³C NMR Shift (δ, ppm) |
| Carbonyl (C=O) | --- | ~168-172 |
| Aromatic C-Cl | --- | ~133-135 |
| Aromatic C-H | ~7.20-7.45 (multiplet, 4H) | ~127-131 |
| Aromatic C-CH₂ | --- | ~135-137 |
| Benzyl CH₂-N | ~4.40 (doublet, 2H) | ~43-45 |
| Acetamide (B32628) CH₂-N | ~3.30 (singlet, 2H) | ~44-46 |
| Amide NH | ~8.30 (triplet, 1H) | --- |
| Amine NH₂ | ~1.5-2.5 (broad singlet, 2H) | --- |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify functional groups within a molecule by measuring the vibrations of chemical bonds.
Infrared (IR) Spectroscopy: The IR spectrum of This compound would be dominated by characteristic absorption bands. The N-H stretching vibrations of the primary amine and the secondary amide are expected to appear in the region of 3100-3400 cm⁻¹. The amide group would also exhibit a strong carbonyl (C=O) stretching band (Amide I) around 1650-1680 cm⁻¹ and an N-H bending band (Amide II) near 1550 cm⁻¹. The presence of the chloro-substituted aromatic ring would be confirmed by C-Cl stretching vibrations (typically below 800 cm⁻¹) and aromatic C-H and C=C stretching bands.
Table 2: Key Predicted Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Intensity |
| Primary Amine (R-NH₂) | N-H Stretch | ~3300-3400 | Medium |
| Secondary Amide (R-NH-C=O) | N-H Stretch | ~3250-3350 | Medium |
| Amide I | C=O Stretch | ~1650-1680 | Strong |
| Amide II | N-H Bend | ~1540-1570 | Medium-Strong |
| Aromatic Ring | C-H Stretch | >3000 | Medium-Weak |
| Aromatic Ring | C=C Stretch | ~1450-1600 | Medium |
| C-Cl Bond | C-Cl Stretch | ~700-800 | Strong |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is crucial for determining the molecular weight of a compound and providing structural clues through the analysis of its fragmentation patterns.
For This compound (C₉H₁₁ClN₂O), the molecular weight is 198.65 g/mol . In a typical electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 198. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic [M+2]⁺ peak would also be observed at m/z 200 with about one-third the intensity of the molecular ion peak.
The fragmentation of the molecule would likely proceed through several key pathways. A primary fragmentation event is often the cleavage of the benzylic C-N bond, which would generate a prominent peak corresponding to the 2-chlorobenzyl cation at m/z 125. Another expected fragmentation is the loss of the aminoacetamide moiety.
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for Purity Assessment and Reaction Monitoring
Chromatographic methods are essential for separating components of a mixture and are widely used to assess the purity of synthesized compounds and to monitor the progress of chemical reactions.
High-Performance Liquid Chromatography (HPLC): HPLC is the method of choice for the purity analysis of non-volatile compounds like This compound . A reverse-phase HPLC method, likely using a C18 column, would be effective. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acid modifier such as formic acid to ensure good peak shape. By analyzing the resulting chromatogram, the purity of the compound can be determined as a percentage of the total peak area.
Gas Chromatography (GC): While HPLC is generally preferred, GC could also be employed, potentially after derivatization to increase the compound's volatility and thermal stability. GC is particularly useful for monitoring reaction progress by analyzing the disappearance of starting materials, such as 2-chlorobenzylamine, and the appearance of the product over time. When coupled with a mass spectrometer (GC-MS), this technique provides both separation and structural identification of reactants, intermediates, and products.
X-ray Crystallography for Solid-State Structure Determination
While a crystal structure for This compound has not been reported in the public domain, analysis of closely related compounds, such as N-Benzyl-2-(2-chloro-4-methylphenoxy)acetamide, provides valuable insight. In such structures, the amide group is typically planar. The analysis would reveal the dihedral angle between the plane of the amide group and the aromatic ring, defining the molecule's conformation. Furthermore, this technique elucidates intermolecular interactions, such as hydrogen bonding involving the amine and amide groups, which dictate how the molecules pack together in the crystal lattice.
Elemental Analysis for Empirical Formula Confirmation
Elemental analysis is a fundamental technique used to determine the mass percentage of each element (carbon, hydrogen, nitrogen, etc.) in a compound. The experimental results are then compared to the theoretical values calculated from the proposed molecular formula to confirm the compound's elemental composition and purity.
For This compound , the molecular formula is C₉H₁₁ClN₂O. The theoretical elemental composition can be precisely calculated. An experimental result that matches these theoretical values within an acceptable margin of error (typically ±0.4%) provides strong evidence for the assigned molecular formula.
Table 3: Calculated Elemental Composition of this compound (C₉H₁₁ClN₂O)
| Element | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Theoretical % Composition |
| Carbon (C) | 12.011 | 9 | 108.099 | 54.41% |
| Hydrogen (H) | 1.008 | 11 | 11.088 | 5.58% |
| Chlorine (Cl) | 35.453 | 1 | 35.453 | 17.85% |
| Nitrogen (N) | 14.007 | 2 | 28.014 | 14.10% |
| Oxygen (O) | 15.999 | 1 | 15.999 | 8.05% |
| Total | 198.653 | 100.00% |
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Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses for 2 Amino N 2 Chloro Benzyl Acetamide Derivatives
Systematic Elucidation of Key Pharmacophoric Features
A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For derivatives of N-benzylacetamide, a common pharmacophoric pattern has been identified, particularly in the context of anticonvulsant activity. This pattern generally consists of a nitrogen heteroatomic system, at least one carbonyl group, and one or two phenyl groups. kg.ac.rsscholarsresearchlibrary.com The 2-Amino-N-(2-chloro-benzyl)-acetamide scaffold inherently contains these core features.
In more detailed models, such as those developed for structurally related monoamine oxidase A (MAO-A) inhibitors, a pharmacophore model designated as DHHR (one hydrogen bond donor, two hydrophobic regions, and one aromatic ring) has been proposed. nih.gov The amino group in this compound can act as a hydrogen bond donor, while the benzyl (B1604629) and chloro-substituted phenyl rings can serve as the hydrophobic and aromatic features, respectively. These features are considered crucial for interaction with biological targets. nih.gov The validation of such pharmacophore models often involves docking studies within the active site of the target receptor, which can confirm the importance of interactions like hydrogen bonding and π-π stacking with the aromatic ring. nih.gov
The general pharmacophoric features for this class of compounds are summarized below:
| Feature | Description | Corresponding Moiety in this compound |
| Hydrogen Bond Donor | A group capable of donating a hydrogen atom to form a hydrogen bond. | Primary amine (-NH2) |
| Hydrogen Bond Acceptor | An electronegative atom that can accept a hydrogen bond. | Carbonyl oxygen (C=O) |
| Aromatic Ring | A planar, cyclic, conjugated system. | 2-chlorobenzyl group |
| Hydrophobic Group | A nonpolar molecular entity. | Benzyl and chloro-substituted phenyl rings |
Impact of Substituent Effects on Molecular Recognition and Binding Affinity
The nature and position of substituents on the this compound scaffold have a profound impact on molecular recognition and binding affinity to biological targets. The 2-chloro substituent on the benzyl ring is of particular significance.
Studies on related arylpiperazine derivatives have shown that the substitution of a phenyl ring with a lipophilic substituent, such as chlorine, can be beneficial for binding affinity to various receptors. researchgate.net Specifically, compounds with 3-chloro or 3,4-dichloro substituents have demonstrated high affinity for serotonin (B10506) receptors. researchgate.net This suggests that the chloro group in this compound likely contributes to favorable hydrophobic interactions within the binding pocket of its target.
In a series of phenylacetamide derivatives, the presence of a benzyl substituent was found to be a key determinant for high activity. nih.gov This highlights the importance of the methylene (B1212753) bridge between the aromatic ring and the acetamide (B32628) nitrogen in providing optimal spatial orientation for receptor interaction. Further substitutions on the benzyl ring can modulate this activity. For instance, in a study of N-benzyl benzamide (B126) derivatives as melanogenesis inhibitors, various substitutions on the benzyl ring led to a range of inhibitory activities, underscoring the sensitivity of the binding pocket to the electronic and steric properties of the substituents. nih.gov
The following table summarizes the general effects of key structural modifications on the activity of N-benzylacetamide derivatives:
| Structural Modification | General Impact on Activity/Binding Affinity | Rationale |
| Chlorine on Benzyl Ring | Generally enhances binding affinity. researchgate.net | Increases lipophilicity, leading to improved hydrophobic interactions with the target. |
| Benzyl Group | Crucial for high activity. nih.gov | Provides optimal positioning of the aromatic ring for interactions within the binding site. |
| Substituents on the Phenyl Ring | Can significantly modulate activity. nih.gov | Alters the electronic and steric profile, influencing the fit and interactions within the binding pocket. |
Conformational Flexibility and its Influence on Biological Interaction Profiles
The conformational flexibility of this compound is a critical factor governing its biological interaction profile. Amide bonds, a key feature of this molecule, are known to have a strong preference for planar conformations due to resonance stabilization. acs.org However, for tertiary amides like the N-benzylacetamide core, a hindered cis(E)-trans(Z) rotational equilibrium around the amide C-N bond can exist in solution. scielo.brresearchgate.net
This rotational restriction is due to the partial double bond character of the C-N bond, which arises from the delocalization of the nitrogen lone pair electrons. scielo.br This leads to a relatively high energy barrier for cis-trans interconversion, resulting in a conformational equilibrium that can influence how the molecule presents its pharmacophoric features to a biological target. scielo.br
Detailed conformational analysis of a similar molecule, N-benzyl-N-(furan-2-ylmethyl) acetamide, using NMR spectroscopy and DFT calculations, has revealed the presence of multiple stable conformations in solution. scielo.brresearchgate.netscielo.br These studies predicted the existence of both Z (trans) and E (cis) rotamers, with the potential for several low-energy conformations for each. scielo.brresearchgate.net The specific conformation adopted upon binding to a receptor is likely the one that maximizes favorable interactions and minimizes steric clashes. The 2-chloro substituent on the benzyl ring can further influence the conformational preferences through steric and electronic effects.
Development of Predictive Models for Biological Interaction Potency and Selectivity
Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful tool for developing predictive models that correlate the chemical structure of compounds with their biological activity. Several QSAR studies have been conducted on N-benzylacetamide derivatives, particularly in the context of their anticonvulsant properties. kg.ac.rsscholarsresearchlibrary.comcdnsciencepub.comresearchgate.netresearchgate.netnih.govtandfonline.comconicet.gov.ar These models utilize various molecular descriptors to predict the potency and selectivity of new derivatives.
In one such study, a multivariate QSAR analysis was applied to a series of 51 benzylacetamide derivatives. kg.ac.rs The resulting models, developed using multiple linear regression (MLR), demonstrated a strong correlation between the anticonvulsant activity and a combination of 2D and 3D molecular descriptors. kg.ac.rs This indicates the importance of both the topological and spatial arrangement of the molecule for its biological function. kg.ac.rs
Another QSAR study on 35 benzylacetamide derivatives established a model for anticonvulsant activity based on seven key properties: the Wiener index, the mean information index on atomic composition, the partial charge at the C-terminal carbonyl carbon, the sum of partial charges in the α-substituent, the number of hydrogen bond donors and acceptors in the α-substituent, and the calculated n-octanol/water partition coefficient. cdnsciencepub.comresearchgate.net
The following table presents a summary of representative QSAR models developed for N-benzylacetamide derivatives, which could be adapted for predicting the activity of this compound analogs.
| QSAR Model Type | Key Descriptors | Statistical Significance | Reference |
| MLR (Multiple Linear Regression) | Combination of 2D and 3D descriptors | Rcal = 0.888, Rval = 0.814 | kg.ac.rs |
| PLS (Partial Least Squares) | Topological, electronic, physicochemical, and structural properties | R²adj = 0.77 | cdnsciencepub.comresearchgate.net |
| GFA (Genetic Function Algorithm) | Quantum chemical descriptors | R² = 0.98, Q² = 0.9583 | scholarsresearchlibrary.com |
| kNN (k-Nearest Neighbor) | Variable selection from a large pool of descriptors | - | nih.gov |
These predictive models serve as valuable tools in the drug discovery process, enabling the virtual screening of compound libraries and the prioritization of candidates for synthesis and biological testing. nih.gov
Role of Halogen Bonding and Other Non-Covalent Interactions
The chlorine atom in the 2-chloro-benzyl group of the title compound can participate in halogen bonding, a non-covalent interaction that is gaining recognition for its importance in molecular recognition and supramolecular chemistry. acs.org A halogen bond is formed when an electrophilic region on a halogen atom (the σ-hole) interacts with a Lewis base, such as a lone pair on a nitrogen or oxygen atom. acs.org
The strength of a halogen bond can be modulated by the electron-withdrawing capacity of the group to which the halogen is attached. acs.org In the case of this compound, the aromatic ring acts as an electron-withdrawing group, which can enhance the ability of the chlorine atom to act as a halogen bond donor. This interaction can play a significant role in the binding of the molecule to its biological target, contributing to both affinity and selectivity.
Emerging Research Directions and Future Perspectives for 2 Amino N 2 Chloro Benzyl Acetamide Chemistry
Integration with Advanced Chemical Biology Techniques for Target Validation
A fundamental challenge in chemical biology is identifying the specific molecular targets through which a compound exerts its effects. The integration of 2-Amino-N-(2-chloro-benzyl)-acetamide with advanced chemical biology techniques is a key future direction for elucidating its mechanism of action and validating its biological targets.
Research on structurally related N-benzyl-2-(2-chloro-4-methylphenoxy)acetamide has been framed as part of a broader project on the interactions between small organic molecules and proteins. researchgate.netnih.gov This highlights the potential for acetamide (B32628) derivatives to serve as tools for exploring protein function. Future research could employ techniques such as thermal shift assays, affinity chromatography, and chemoproteomics to identify the binding partners of this compound within a cellular context.
Furthermore, derivatives of 2-amino-N-(arylsulfinyl)-acetamide have been investigated as inhibitors of bacterial aminoacyl-tRNA synthetase (aaRS), a crucial enzyme family for protein synthesis. google.com This provides a precedent for targeting specific enzymes. By designing focused libraries around the this compound scaffold, researchers could use activity-based protein profiling (ABPP) to identify and validate novel enzyme targets, thereby clarifying the compound's biological role without asserting therapeutic utility.
Table 1: Advanced Techniques for Target Validation
| Technique | Application for this compound | Research Goal |
|---|---|---|
| Affinity Purification-Mass Spectrometry (AP-MS) | Immobilize the compound on a solid support to "pull down" interacting proteins from cell lysates. | Identification of direct binding partners and protein complexes. |
| Thermal Shift Assay (TSA) | Measure changes in protein melting temperature upon binding of the compound. | Validation of direct target engagement and binding affinity. |
| Activity-Based Protein Profiling (ABPP) | Use reactive probes based on the compound's scaffold to covalently label active enzymes. | Identification of enzyme classes targeted by the compound in a complex proteome. google.com |
| Chemoproteomics | Quantify changes in the cellular proteome's expression or post-translational modifications in response to the compound. | Uncovering downstream biological pathways affected by target engagement. |
Exploration of Novel Synthetic Methodologies, including Flow Chemistry and Green Chemistry Approaches
The synthesis of acetamide derivatives traditionally involves batch processes, such as the reaction of a substituted benzylamine (B48309) with chloroacetyl chloride. nih.govsigmaaldrich.comnih.gov While effective, these methods can be improved in terms of safety, efficiency, and environmental impact. Future research will likely focus on adopting novel synthetic methodologies.
Flow Chemistry: Continuous flow chemistry offers precise control over reaction parameters like temperature, pressure, and mixing, which can lead to higher yields and purity. nih.gov The synthesis of this compound is well-suited for flow processing. Reactants can be pumped through heated coils or packed-bed reactors, enabling rapid optimization and safer handling of reactive intermediates. This approach is particularly advantageous for industrial-scale production.
Green Chemistry: Green chemistry principles aim to reduce the environmental footprint of chemical processes. For this compound, future synthetic explorations could involve:
Safer Solvents: Replacing traditional solvents like dichloromethane (B109758) with more benign alternatives.
Catalytic Routes: Developing catalytic methods to form the amide bond, reducing the need for stoichiometric activating agents and bases like triethylamine. google.com
Atom Economy: Designing synthetic routes that maximize the incorporation of starting materials into the final product, minimizing waste.
Table 2: Comparison of Synthetic Approaches
| Approach | Traditional Batch Synthesis | Flow Chemistry | Green Chemistry |
|---|---|---|---|
| Method | Reactants mixed in a single vessel. nih.govnih.gov | Continuous stream of reactants through a reactor. nih.gov | Focus on reducing waste, using safer reagents, and improving energy efficiency. |
| Advantages | Well-established, suitable for lab scale. | Enhanced safety, better process control, scalability. | Reduced environmental impact, improved safety. |
| Challenges | Scalability issues, potential for thermal runaway. | Initial setup cost, potential for clogging. | Finding effective and economical green alternatives. |
| Relevance | Foundation for current understanding. | Future of industrial production. | Essential for sustainable chemical manufacturing. |
Application in Probe Development for Biological System Interrogation
The inherent reactivity and structural features of this compound make it an attractive scaffold for the development of chemical probes. These probes are valuable tools for interrogating biological systems, allowing researchers to visualize, track, and perturb specific cellular processes without making therapeutic claims.
The structure contains several key features for modification:
The primary amino group can be functionalized with reporter tags such as fluorophores (for imaging), biotin (B1667282) (for affinity purification), or photo-crosslinkers (for covalently capturing binding partners).
The aromatic rings can be modified to tune solubility and cell permeability.
By strategically modifying the parent molecule, a suite of chemical probes could be developed. For instance, a fluorescently-labeled version could be used in high-content screening and cellular imaging to study its subcellular localization and interaction with potential targets in real-time. This aligns with the broader goal of using small molecules to understand complex biological functions. researchgate.netnih.gov
Data-Driven Design and Machine Learning Approaches for Molecular Discovery
Modern molecular discovery is increasingly reliant on computational power. Data-driven design and machine learning (ML) offer a path to rapidly explore the chemical space around this compound and identify derivatives with optimized properties.
Quantitative Structure-Activity Relationship (QSAR): As has been done for similar N-substituted phenyl-2-chloroacetamides, QSAR models can be built to correlate structural features with biological activity. nih.gov This allows for the prediction of a new molecule's activity before it is synthesized.
Pharmacophore Modeling: By analyzing a set of active compounds, a pharmacophore model can be generated that defines the essential 3D arrangement of features required for biological activity. nih.gov This model can then be used to screen virtual libraries for new, structurally diverse molecules with the desired properties.
Machine Learning & AI: Advanced ML models, such as deep neural networks, can learn complex relationships from large datasets of chemical structures and biological data. mdpi.com These models can predict a wide range of properties, from target binding affinity to metabolic stability, guiding the design of next-generation molecules based on the this compound scaffold.
Potential as Building Blocks for Complex Molecular Architectures
The chemical functionality of this compound makes it a valuable and versatile building block in organic synthesis. nbinno.com Its structure contains multiple reactive sites that can be selectively manipulated to construct more complex molecules.
The primary amine is a nucleophile that can participate in a wide range of C-N bond-forming reactions.
The amide bond can be hydrolyzed or modified.
The aromatic rings can undergo electrophilic substitution to introduce additional functional groups.
This versatility allows the compound to serve as a key intermediate in the synthesis of diverse molecular architectures, including heterocycles and complex amides. nbinno.comresearchgate.net The use of amino acids and their derivatives as synthons is a well-established strategy in organic chemistry for creating structurally intricate and stereochemically defined molecules. mdpi.com As such, this compound is not just a molecule to be studied in isolation, but a foundational piece for building the complex structures of the future.
Q & A
Q. What are the established synthetic routes for 2-Amino-N-(2-chloro-benzyl)-acetamide, and how can reaction conditions be optimized for reproducibility?
The synthesis typically involves multi-step organic reactions, such as nucleophilic substitution or condensation between 2-chlorobenzylamine and chloroacetyl derivatives. Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates by stabilizing intermediates .
- Catalysts : Base catalysts (e.g., K₂CO₃) facilitate deprotonation of amines, improving nucleophilicity .
- Temperature control : Reactions often proceed at 60–80°C to balance kinetics and side-product formation .
Q. Optimization Example :
| Parameter | Range Tested | Optimal Value | Impact on Yield |
|---|---|---|---|
| Solvent | DMF vs. THF | DMF | +25% yield |
| Temperature | 50°C vs. 80°C | 70°C | Reduced side-products |
| Reaction Time | 6h vs. 12h | 8h | Maximized conversion |
For reproducibility, use inert atmospheres (N₂/Ar) to prevent oxidation and validate purity via HPLC or NMR .
Q. Which analytical techniques are most reliable for characterizing this compound?
- NMR Spectroscopy :
- ¹H/¹³C NMR identifies substitution patterns (e.g., aromatic protons at δ 7.2–7.5 ppm for 2-chlorobenzyl groups) .
- 2D NMR (COSY, HSQC) resolves complex coupling in the acetamide backbone .
- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ peak at m/z 243.07) .
- X-ray Crystallography : Resolves absolute configuration; SHELXL refinement achieves R-factor < 0.05 for high-purity crystals .
Q. Example Crystallographic Data :
| Parameter | Value (Å/°) |
|---|---|
| Bond length (C-Cl) | 1.742 |
| Dihedral angle | 88.11° (thiophene vs. benzene) |
| R-factor | 0.049 |
Q. How can preliminary toxicity assessments be designed for this compound?
- In vitro assays :
- In vivo models :
- Metabolic stability : Microsomal incubation (human/rat liver microsomes) to evaluate metabolic pathways .
Key Consideration : Use material safety data sheets (MSDS) to identify handling risks (e.g., respiratory irritant) .
Advanced Research Questions
Q. How can computational methods predict the bioactivity of this compound against target proteins?
- Molecular Docking (AutoDock Vina) :
- Dock the compound into binding pockets (e.g., kinase domains) using PDB structures (e.g., 4XTL).
- Score binding affinities (ΔG < -8 kcal/mol suggests strong interaction) .
- MD Simulations (GROMACS) :
- Simulate ligand-protein stability over 100 ns; RMSD < 2 Å indicates stable binding .
- QSAR Models :
- Train models using datasets of chloroacetamide derivatives to predict IC₅₀ values .
Q. Example Docking Results :
| Target Protein | PDB ID | Binding Affinity (kcal/mol) |
|---|---|---|
| EGFR Kinase | 4XTL | -9.2 |
| COX-2 | 5KIR | -7.8 |
Q. What strategies resolve contradictions in catalytic efficiency across synthetic protocols?
Discrepancies in yields (e.g., 50% vs. 75%) may arise from:
- Catalyst screening : Compare Lewis acids (e.g., FeCl₃ vs. ZnCl₂) using DOE (Design of Experiments) .
- Reaction monitoring : In-situ IR or LC-MS tracks intermediate formation and identifies bottlenecks .
Q. Case Study :
| Catalyst | Yield (%) | Byproduct (%) |
|---|---|---|
| FeCl₃ | 65 | 12 |
| ZnCl₂ | 78 | 5 |
Statistical analysis (ANOVA) confirms ZnCl₂ significantly reduces byproducts (p < 0.05) .
Q. How are crystal packing interactions analyzed to guide polymorph screening?
- Hirshfeld Surface Analysis : Quantifies intermolecular contacts (e.g., H-bonding, C–H···π interactions) .
- Thermal Analysis (DSC/TGA) : Identifies stable polymorphs (melting point > 200°C suggests high stability) .
Q. Example Interactions :
| Interaction Type | Distance (Å) | Contribution (%) |
|---|---|---|
| N–H···O | 2.89 | 28 |
| C–H···π | 3.12 | 15 |
Q. What experimental designs validate hypothesized biological mechanisms (e.g., enzyme inhibition)?
- Kinetic Assays :
- Measure IC₅₀ values under varying substrate concentrations (Lineweaver-Burk plots distinguish competitive/non-competitive inhibition) .
- Cellular Pathway Analysis :
- RNA-seq or Western blotting to assess downstream targets (e.g., p-ERK suppression in cancer cells) .
Q. Data Interpretation :
| Inhibitor Conc. (µM) | Enzyme Activity (%) | Inhibition Type |
|---|---|---|
| 10 | 45 | Competitive |
| 50 | 15 | Non-competitive |
Q. How do solvent effects influence reaction stereochemistry in chloroacetamide synthesis?
- Polar Solvents (DMF) : Stabilize charged intermediates, favoring cis-isomer formation .
- Non-polar Solvents (Toluene) : Promote π-π stacking, leading to trans-products .
Q. Stereochemical Outcomes :
| Solvent | Dielectric Constant | Major Isomer | Ratio (cis:trans) |
|---|---|---|---|
| DMF | 36.7 | cis | 3:1 |
| Toluene | 2.4 | trans | 1:4 |
Q. What role do computational models play in optimizing bioavailability?
- ADMET Prediction (SwissADME) :
- LogP < 3 enhances permeability; topological polar surface area (TPSA) < 60 Ų improves absorption .
- PBPK Modeling (GastroPlus) : Simulates plasma concentration-time profiles to guide dosing regimens .
Q. Predicted Properties :
| Parameter | Value |
|---|---|
| LogP | 2.1 |
| TPSA | 55 Ų |
| Oral Bioavailability | 65% |
Q. How are conflicting crystallographic datasets reconciled during refinement?
Q. Refinement Metrics :
| Metric | Initial Value | Post-Refinement |
|---|---|---|
| R-factor | 0.15 | 0.049 |
| wR(F²) | 0.30 | 0.163 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
